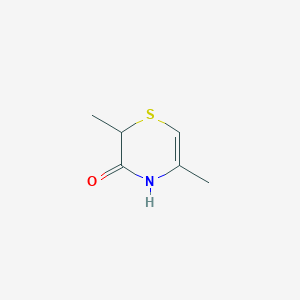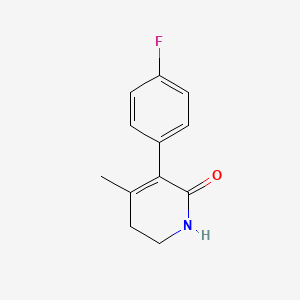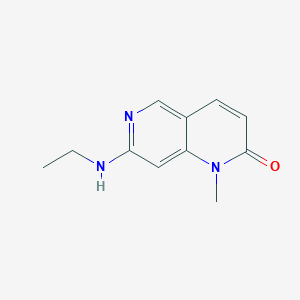
(2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound features a tetrahydro-pyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of multiple hydroxyl groups, a methoxy group, and a chlorinated aromatic ring suggests that this compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol typically involves several key steps:
Formation of the Tetrahydro-pyran Ring: This can be achieved through an intramolecular cyclization reaction, often catalyzed by acids or bases.
Introduction of the Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions, using reagents such as osmium tetroxide or hydrogen peroxide.
Chlorination of the Aromatic Ring: The chlorinated aromatic ring can be synthesized through electrophilic aromatic substitution, using chlorine gas or other chlorinating agents.
Methoxylation: The methoxy group can be introduced through methylation reactions, using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The aromatic ring can be reduced to form a cyclohexane ring, using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology
The hydroxyl and methoxy groups suggest potential biological activity, making this compound a candidate for drug discovery and development.
Medicine
Due to its structural similarity to known bioactive molecules, this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may facilitate binding to these targets, while the chlorinated aromatic ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol
- This compound
Uniqueness
The unique combination of hydroxyl, methoxy, and chlorinated aromatic groups in this compound distinguishes it from other similar molecules. This combination of functional groups may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23ClO7 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H23ClO7/c1-27-20(19(26)18(25)17(24)16(10-22)28-20)13-4-7-15(21)12(9-13)8-11-2-5-14(23)6-3-11/h2-7,9,16-19,22-26H,8,10H2,1H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
LKIQSYKNOCUQSG-OBKDMQGPSA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B8492169.png)
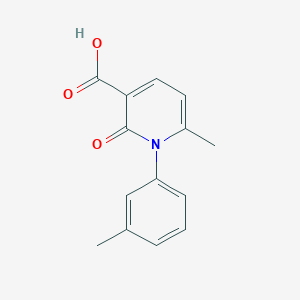
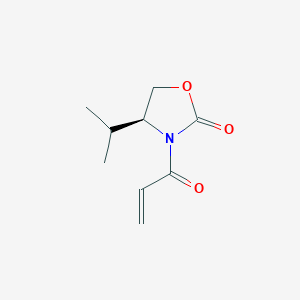
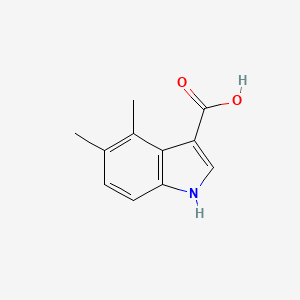
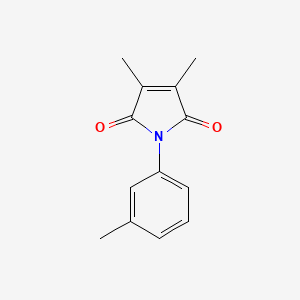
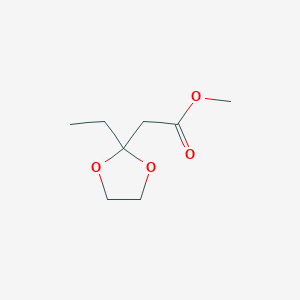
![4-[2-Methyl-2-(4-nitro-imidazol-1-yl)-propyl]-morpholine](/img/structure/B8492200.png)
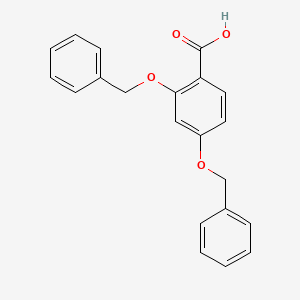
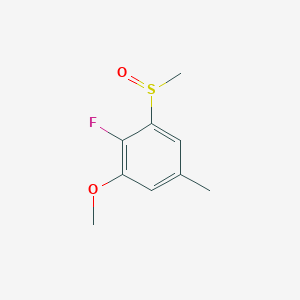
![tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8492221.png)
![1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one](/img/structure/B8492228.png)
